HS-10296 -

HS-10296

Catalog Number: EVT-271071
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HS-10296 is a potent, selective and orally active EGFR tyrosine kinase inhibitor. HS-10296 binds to and inhibits EGFR T790M, a secondarily acquired resistance mutation, inhibits the tyrosine kinase activity of EGFR T790M, prevents EGFR T790M-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells. EGFR, a receptor tyrosine kinase that is mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Overview

HS-10296, also known as almonertinib, is a third-generation epidermal growth factor receptor inhibitor. It has garnered attention for its potential in treating non-small cell lung cancer, particularly in patients with specific mutations that confer resistance to earlier therapies. This compound is classified as a tyrosine kinase inhibitor and is primarily designed to target mutations in the epidermal growth factor receptor, including the T790M mutation, which is associated with acquired resistance to first- and second-generation inhibitors.

Source and Classification

Almonertinib was developed through collaborative efforts involving the Scripps Research Institute and Bristol-Myers Squibb. It is classified under the category of antineoplastic agents, specifically targeting the epidermal growth factor receptor pathway, which plays a crucial role in cell proliferation and survival in various cancers. The compound has been subjected to rigorous clinical trials to evaluate its efficacy and safety profile.

Synthesis Analysis

Methods

The synthesis of HS-10296 involves several advanced organic chemistry techniques. Initial studies focused on optimizing the reaction conditions to achieve high yields of the desired compound. The synthesis typically includes:

  • Starting Materials: The synthesis begins with precursors that contain quinazoline or aniline structures, which are essential for the activity against the epidermal growth factor receptor.
  • Reagents: Various reagents such as coupling agents and solvents are used to facilitate the formation of key intermediates.
  • Reaction Conditions: Temperature, pressure, and time are carefully controlled to maximize yield and purity.

Technical Details

The synthesis process has been refined over multiple studies, with particular attention given to stereochemistry and functional group modifications. For example, specific reaction pathways have been explored to enhance selectivity towards the target receptor while minimizing off-target effects.

Molecular Structure Analysis

Structure

The molecular structure of HS-10296 is characterized by its unique arrangement of atoms that confer its biological activity. The compound features a quinazoline core structure, which is critical for its interaction with the epidermal growth factor receptor.

Data

The chemical formula for HS-10296 is C22H26N4O2C_{22}H_{26}N_{4}O_{2}, and it has a molecular weight of approximately 378.47 g/mol. Structural analysis via techniques such as X-ray crystallography or NMR spectroscopy has provided insights into its three-dimensional conformation, which is essential for binding affinity studies.

Chemical Reactions Analysis

Reactions

HS-10296 undergoes various chemical reactions that are critical for its pharmacological activity. Notably, it interacts with the epidermal growth factor receptor through competitive inhibition, blocking downstream signaling pathways that lead to tumor growth.

Technical Details

The compound's reactivity profile includes:

Mechanism of Action

Process

The mechanism of action of HS-10296 involves selective inhibition of the epidermal growth factor receptor tyrosine kinase activity. This inhibition prevents autophosphorylation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Data

Research indicates that HS-10296 effectively resensitizes multidrug-resistant cancer cells by overcoming mechanisms such as P-glycoprotein overexpression. This has been demonstrated through various in vitro assays where cells treated with HS-10296 showed increased sensitivity to conventional chemotherapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

HS-10296 is typically presented as a white to off-white powder. It exhibits good solubility in organic solvents but limited solubility in water, which influences its formulation in pharmaceutical applications.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 150°C.
  • pH Stability: Stable across a physiological pH range.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which affects bioavailability.
Applications

Scientific Uses

HS-10296 is primarily used in oncology research and clinical settings for treating non-small cell lung cancer. Its ability to target specific mutations makes it a valuable tool in personalized medicine approaches. Ongoing clinical trials are investigating its effectiveness in combination therapies and its role in overcoming resistance mechanisms associated with traditional therapies.

Molecular Mechanisms of EGFR Inhibition by HS-10296

Structural Basis for Selective Targeting of EGFR-Sensitizing and T790M Resistance Mutations

HS-10296 (almonertinib) is a third-generation EGFR tyrosine kinase inhibitor (TKI) engineered to target both primary activating mutations (exon 19 deletions/L858R) and the T790M resistance mutation. Its pyrimidine-based core facilitates optimal positioning within the ATP-binding pocket of mutant EGFR, while the hydrophobic tail occupies the C-helix hydrophobic groove unique to T790M-harboring kinases. This spatial accommodation enables HS-10296 to overcome steric hindrance caused by methionine substitution at residue 790—a hallmark of first/second-generation TKI resistance [1] [6].

Table 1: Inhibitory Activity (IC₅₀) of HS-10296 Against EGFR Mutants

EGFR Mutation TypeIC₅₀ (nM)
T790M0.37
L858R/T790M0.29
del19/T790M0.21
Wild-type EGFR3.39

Source: Biochemical kinase assays [6]

The 50-fold selectivity for T790M mutants over wild-type EGFR (Table 1) stems from differential hydrogen bonding networks. Molecular dynamics simulations reveal that HS-10296 forms stable salt bridges with Lys745 and hydrophobic interactions with Met790 in mutant EGFR, while wild-type conformational flexibility reduces binding stability [3].

Kinase Selectivity Profiling Against Wild-Type EGFR and Off-Target Tyrosine Kinases

Comprehensive kinase profiling demonstrates HS-10296’s exceptional specificity for mutant EGFR isoforms. At therapeutic concentrations (≤100 nM), it exhibits negligible inhibition (>100-fold selectivity) against 98% of 290 tested human kinases, including HER2, ALK, and IGFR1. This contrasts with earlier TKIs like afatinib, which show significant off-target activity [3] [6].

Key Selectivity Metrics:

  • HER2 Inhibition IC₅₀: >1,000 nM (vs. 0.21–0.37 nM for T790M mutants)
  • Wild-type EGFR Phosphorylation Suppression: 10-fold lower potency vs. T790M mutants
  • No detectable activity against MET, ROS1, or BRAF kinases at 1 μM [6]

This selectivity profile minimizes off-target toxicities and underlies HS-10296’s clinical efficacy in T790M-positive NSCLC without dose-limiting wild-type EGFR effects (e.g., cutaneous rash or diarrhea common with earlier TKIs) [8].

Irreversible Covalent Binding Mechanisms to Cysteine 797 in the ATP-Binding Pocket

HS-10296 incorporates an electrophilic acrylamide group that forms a covalent bond with Cys797 in EGFR’s ATP-binding site. This Michael addition reaction follows initial reversible binding, with kinetics favoring mutant EGFR due to enhanced drug-pocket occupancy time (residence time >12 hours vs. 8 hours for wild-type) [6] [7].

Covalent Binding Steps:

  • Docking: Non-covalent interactions position acrylamide near Cys797
  • Nucleophilic Attack: Sulfhydryl group of Cys797 attacks acrylamide β-carbon
  • Adduct Formation: Stable thioether bond irreversibly inactivates EGFR [7]

Mutant-selective covalent binding is facilitated by:

  • Higher affinity positioning of acrylamide near Cys797 in T790M mutants
  • Reduced catalytic efficiency of wild-type EGFR for adduct formationMass spectrometry confirms 95% covalent modification of T790M/L858R EGFR at 10 nM HS-10296, versus 20% for wild-type at equivalent doses [6].

Resistance Mechanisms and Limitations of HS-10296 Monotherapy

Properties

Product Name

HS-10296

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

HS-10296; HS 10296; HS10296;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.